1-fluoro-2-[(E)-2-nitroethenyl]benzene
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Overview
Description
1-Fluoro-2-[(E)-2-nitroethenyl]benzene is an aromatic nitro compound with the molecular formula C8H5FNO2. This compound features a fluorine atom and a nitro group attached to a benzene ring, making it a unique and versatile chemical in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[(E)-2-nitroethenyl]benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group on a nitro-substituted benzene ring with a fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The production process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.
Substitution: The fluorine atom can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used to substitute the fluorine atom.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid, and other oxidized forms.
Reduction Products: Amines, such as 1-fluoro-2-aminobenzene.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
1-Fluoro-2-[(E)-2-nitroethenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-fluoro-2-[(E)-2-nitroethenyl]benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
1-Fluoro-2-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds, such as:
1-fluoro-2-nitrobenzene: Similar structure but lacks the nitroethenyl group.
2-nitrofluorobenzene: Different position of the nitro group on the benzene ring.
1-nitro-2-fluorobenzene: Different position of the fluorine atom on the benzene ring.
These compounds share similarities in their chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
CAS No. |
192818-72-7 |
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Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
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